Dual hAChE/hBACE-1 Inhibition with Balanced Sub-Micromolar Potency Versus Donepezil's AChE-Restricted Profile
AK-2 demonstrates balanced dual inhibitory activity: hAChE IC50 = 0.283 μM (283 nM) and hBACE-1 IC50 = 0.231 μM (231 nM) . Donepezil, the clinical gold-standard AChE inhibitor, achieves hAChE IC50 of 11.6 nM but is essentially inactive against BACE-1 (reported IC50 of ~194 nM to 11.3 μM across studies) [1]. The dual-target engagement of AK-2 addresses both cholinergic deficit and amyloidogenic processing simultaneously—a mechanistic breadth that donepezil does not provide as a single-target agent. The ratio of hAChE to hBACE-1 inhibitory potency for AK-2 is approximately 1.2:1, indicating balanced polypharmacology.
| Evidence Dimension | Inhibition of human acetylcholinesterase (hAChE) and human β-secretase-1 (hBACE-1) |
|---|---|
| Target Compound Data | hAChE IC50 = 0.283 μM; hBACE-1 IC50 = 0.231 μM |
| Comparator Or Baseline | Donepezil: hAChE IC50 = 0.0116 μM (11.6 nM); BACE-1 IC50 = ~0.194 μM (194 nM) [variable across studies, some report >10 μM] |
| Quantified Difference | AK-2 is ~24-fold weaker on hAChE than donepezil but provides hBACE-1 inhibition (0.231 μM) that donepezil lacks as a clinically meaningful activity (ratio of BACE-1/AChE potency: AK-2 ≈ 0.82 vs donepezil ≈ 16.7) |
| Conditions | In vitro enzyme inhibition assays against human recombinant enzymes; conditions as reported in Verma et al. 2024 (Eur J Med Chem) |
Why This Matters
Procurement of AK-2 is scientifically justified when the research objective requires simultaneous modulation of cholinergic and amyloidogenic pathways—a dual mechanism not achievable with donepezil alone.
- [1] Gabr MT, Abdel-Raziq MS. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors. Bioorg Chem. 2018;80:245. Donepezil BACE-1 IC50 = 194 nM. View Source
